Ethyl n-(3-bromobenzoyl)-n-ethylglycinate
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Overview
Description
Ethyl n-(3-bromobenzoyl)-n-ethylglycinate is an organic compound with the molecular formula C14H16BrNO3 It is a derivative of glycine, where the amino group is substituted with an ethyl group and the carboxyl group is esterified with an ethyl group The compound also contains a 3-bromobenzoyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-(3-bromobenzoyl)-n-ethylglycinate typically involves the reaction of ethyl glycinate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Ethyl glycinate+3-bromobenzoyl chloride→Ethyl n-(3-bromobenzoyl)-n-ethylglycinate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl n-(3-bromobenzoyl)-n-ethylglycinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: The major products are the corresponding carboxylic acid and alcohol, respectively.
Scientific Research Applications
Ethyl n-(3-bromobenzoyl)-n-ethylglycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl n-(3-bromobenzoyl)-n-ethylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The 3-bromobenzoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethylglycinate moiety can interact with other binding sites, enhancing the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Ethyl n-(3-bromobenzoyl)-n-ethylglycinate can be compared with other similar compounds, such as:
Ethyl n-(4-bromobenzoyl)-n-ethylglycinate: Similar structure but with the bromine atom in the para position.
Ethyl n-(3-chlorobenzoyl)-n-ethylglycinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl n-(3-bromobenzoyl)-n-methylglycinate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethyl and 3-bromobenzoyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16BrNO3 |
---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
ethyl 2-[(3-bromobenzoyl)-ethylamino]acetate |
InChI |
InChI=1S/C13H16BrNO3/c1-3-15(9-12(16)18-4-2)13(17)10-6-5-7-11(14)8-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
FETKQXBJXHALBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)OCC)C(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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